1,3,4-Oxadiazole Reduces log D by ~1 Order of Magnitude Relative to 1,2,4-Oxadiazole Matched Pairs
In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs from the AstraZeneca collection, the 1,3,4-oxadiazole isomer consistently displayed log D values approximately one order of magnitude lower than its 1,2,4-oxadiazole counterpart [1]. This lower lipophilicity translates directly to reduced non-specific binding, lower phospholipidosis risk, and improved developability scores in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (log D, pH 7.4) |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole scaffold: log D approximately 1 unit lower than matched 1,2,4-analog (based on systematic matched-pair analysis) [1]. |
| Comparator Or Baseline | 1,2,4-oxadiazole regioisomer matched pair: log D higher by ~1 log unit [1]. |
| Quantified Difference | ~10-fold (1 log unit) lower lipophilicity for the 1,3,4-oxadiazole scaffold [1]. |
| Conditions | Matched-pair analysis across the AstraZeneca corporate compound collection; log D measured at pH 7.4 [1]. |
Why This Matters
Lipophilicity is a master parameter governing solubility, metabolic clearance, and off-target toxicity; a 10-fold difference strongly influences the ADMET profile and selection of a lead series.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
